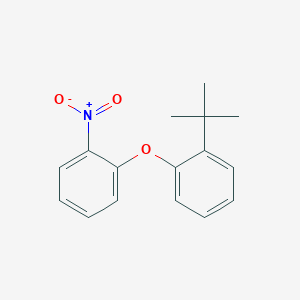![molecular formula C18H24N6O4 B8557011 Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate](/img/structure/B8557011.png)
Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-4-(2-(4-(1H-tetrazol-1-yl)phenoxy)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple stepsThe final step involves the protection of the piperazine nitrogen with a tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-4-(2-(4-(1H-tetrazol-1-yl)phenoxy)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
tert-Butyl-4-(2-(4-(1H-tetrazol-1-yl)phenoxy)acetyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and tetrazole-containing molecules, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H24N6O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-[4-(tetrazol-1-yl)phenoxy]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N6O4/c1-18(2,3)28-17(26)23-10-8-22(9-11-23)16(25)12-27-15-6-4-14(5-7-15)24-13-19-20-21-24/h4-7,13H,8-12H2,1-3H3 |
InChI Key |
LLMLJFHGNYHAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


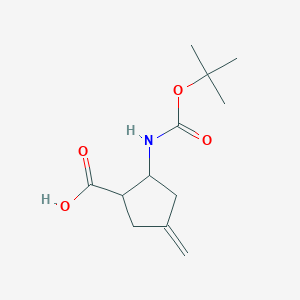
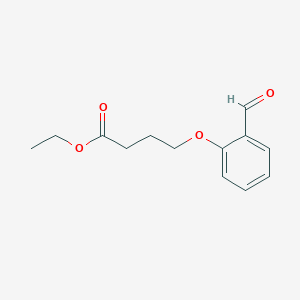
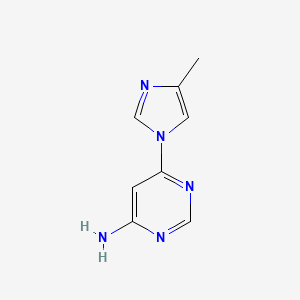
![7-Bromo-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B8556936.png)
![(3-Amino-benzo[d]isoxazol-5-yl)-acetic acid ethyl ester](/img/structure/B8556942.png)
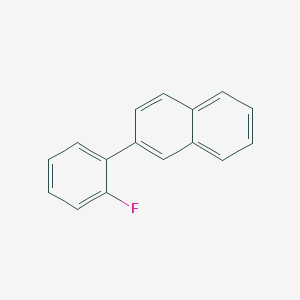
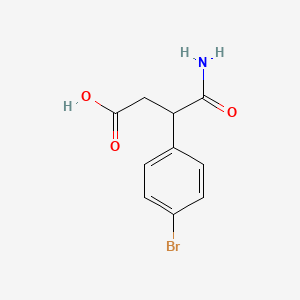
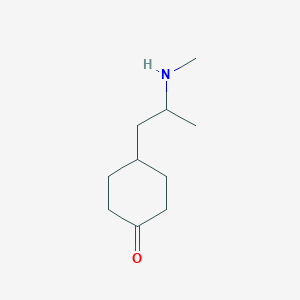
![7-Phenyl-3-(P-tolyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8556975.png)
![4-[2-(1-Methyl-piperidin-4-yl)-thiazol-4-yl]-benzoic acid](/img/structure/B8556981.png)
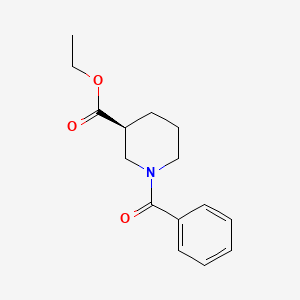
![1-[2-Methyl-2-(4-nitro-imidazol-1-yl)-propyl]-piperidine](/img/structure/B8556989.png)
![1-Benzyl 6-(tert-butyl) 1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8556995.png)
